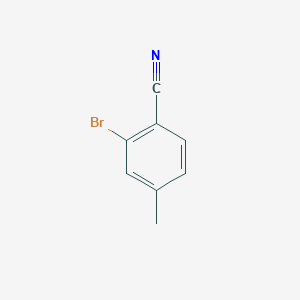

2-Bromo-4-methylbenzonitrile

描述

Contextualization within Halogenated Benzonitrile (B105546) Chemistry

Halogenated benzonitriles are a class of organic compounds that have seen a surge in interest owing to their utility in creating a wide array of functionalized aromatic systems. The presence of both a halogen and a nitrile group on the aromatic ring imparts a unique reactivity profile. The electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring, while the halogen atom serves as a convenient handle for a variety of chemical transformations, most notably cross-coupling reactions. acs.org The synthesis of halogenated benzonitriles dates back to early explorations in functionalizing aromatic rings for industrial purposes. Over time, advancements in synthetic methodologies, including catalytic processes, have allowed for precise control over the placement of halogen and nitrile groups, leading to a diverse library of these valuable compounds.

Significance as a Strategic Intermediate in Organic Synthesis Research

2-Bromo-4-methylbenzonitrile stands out as a particularly valuable intermediate in organic synthesis. chemimpex.com Its structure allows for selective chemical modifications at multiple sites. The bromine atom is amenable to displacement or participation in cross-coupling reactions, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the methyl group can potentially undergo functionalization. This multi-faceted reactivity makes it a powerful tool for medicinal chemists, materials scientists, and researchers in the agrochemical sector. chemimpex.comlookchem.com Its role as a building block is crucial in the development of biologically active compounds and novel functional materials. chemimpex.com

Overview of Key Research Domains for this compound

The application of this compound spans several key areas of chemical research:

Medicinal Chemistry: This compound is a frequently employed intermediate in the synthesis of pharmaceutical agents. chemimpex.comlookchem.com Its derivatives have been explored for their potential in developing new drugs.

Agrochemicals: In the agrochemical industry, this compound serves as a precursor for the synthesis of new pesticides and herbicides, contributing to crop protection and improved agricultural yields. chemimpex.comlookchem.com

Materials Science: The unique electronic and structural properties of molecules derived from this compound make it a valuable component in the creation of advanced materials, including dyes and pigments. chemimpex.comnih.gov Specifically, it is an important intermediate in the synthesis of phthalocyanine (B1677752) dyes, which have applications in photoredox reactions. nih.gov

Organic Synthesis: Beyond specific applications, it is a versatile reagent in general organic synthesis, enabling the construction of complex molecular architectures. chemimpex.com

Properties of this compound

The physical and chemical properties of this compound are fundamental to its utility in the laboratory.

Physical Properties

This compound is typically a powder or crystalline solid at room temperature. sigmaaldrich.comsigmaaldrich.com Its melting point is reported to be in the range of 50-55 °C. sigmaaldrich.comsigmaaldrich.com

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN | matrixscientific.com |

| Molecular Weight | 196.04 g/mol | sigmaaldrich.com |

| Melting Point | 50-55 °C | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder/Crystalline Solid | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 42872-73-1 | sigmaaldrich.com |

Chemical and Spectroscopic Properties

The chemical behavior of this compound is dictated by its functional groups. The aromatic ring, substituted with both an electron-donating methyl group and electron-withdrawing bromo and cyano groups, exhibits a nuanced reactivity. Spectroscopic analysis is crucial for its characterization. Experimental and theoretical studies using Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been conducted to investigate its vibrational properties. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations have also been employed to understand its electronic structure and thermodynamic properties. researchgate.netevitachem.com The molecule is nearly planar, a structural feature that can influence its packing in the solid state and its interactions with other molecules. nih.govresearchgate.net

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes.

One common method involves the dehydration of 2-bromo-4-methylbenzamide (B3039755). wiley-vch.de This reaction is often carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃). wiley-vch.de In a typical procedure, 2-bromo-4-methylbenzamide is refluxed with POCl₃ and sodium chloride, followed by purification to yield the desired benzonitrile. wiley-vch.de The precursor, 2-bromo-4-methylbenzamide, can be synthesized from 2-bromo-4-methylbenzoic acid by reaction with thionyl chloride followed by treatment with ammonia (B1221849). wiley-vch.de

Another synthetic pathway is the Sandmeyer reaction, starting from 3-bromo-4-aminotoluene. nih.gov In this process, the amino group is converted into a diazonium salt using sodium nitrite (B80452) and hydrochloric acid at low temperatures. nih.gov The subsequent reaction of the diazonium salt with a solution of copper(I) cyanide and potassium cyanide yields this compound. nih.gov

Chemical Reactivity and Transformations

The reactivity of this compound is rich and varied, allowing for its transformation into a multitude of other useful compounds.

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring can be displaced by various nucleophiles, a reaction that is fundamental to its use as a synthetic intermediate. acs.org

Cross-Coupling Reactions

The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. This method is a powerful tool for forming new carbon-carbon bonds and synthesizing biaryl compounds. researchgate.net The conversion of this compound has been noted to be slightly higher than its isomer, 3-bromo-4-methylbenzonitrile, in certain Suzuki-Miyaura reactions, potentially due to steric effects. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This compound can be reacted with various amines to produce N-aryl derivatives. chemicalbook.comarkat-usa.org This reaction is instrumental in the synthesis of a wide range of nitrogen-containing compounds.

Cyanation: The bromine atom can be replaced with a cyano group through reactions with cyanide sources, often catalyzed by transition metals like palladium or copper. organic-chemistry.org

Reactions of the Nitrile Group

The nitrile group is also a site for various chemical transformations.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, 2-bromo-4-methylbenzoic acid, under acidic or basic conditions. sigmaaldrich.com

Tetrazole Formation: Reaction with sodium azide, typically in a solvent like dimethylformamide (DMF), converts the nitrile group into a tetrazole ring, yielding 5-(2-bromo-4-methylphenyl)-1H-tetrazole.

Reactions of the Methyl Group

The methyl group can undergo radical bromination using reagents like N-bromosuccinimide (NBS) to form 2-bromo-4-(bromomethyl)benzonitrile (B1524715), introducing another reactive handle onto the molecule. wiley-vch.de

Organometallic Reactions

This compound can be used to prepare organometallic reagents, such as Grignard or organolithium compounds, by reaction with metals like magnesium or lithium. libretexts.org These reagents are powerful nucleophiles in their own right and can be used in a variety of subsequent reactions.

Applications in Organic Synthesis

The versatility of this compound makes it a valuable precursor in several areas of applied organic synthesis.

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceutically active molecules. chemimpex.comchemimpex.com Its ability to participate in a wide range of chemical reactions allows for the construction of complex molecular scaffolds found in many drug candidates. For instance, it is a precursor in the synthesis of novel non-steroidal aromatase inhibitors, which are of interest in cancer therapy. wiley-vch.de

Agrochemical Synthesis

In the field of agrochemicals, this compound is used as an intermediate for the production of herbicides and fungicides. chemimpex.comchemimpex.com The derivatives synthesized from this starting material can be designed to target specific biological pathways in weeds or fungi, leading to effective crop protection agents.

Materials Science

The synthesis of functional materials also benefits from the availability of this compound. It is a known intermediate in the production of phthalocyanine dyes. nih.gov These dyes have applications in areas such as photodynamic therapy for cancer and in the development of dye-sensitized solar cells. nih.govresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCMJJIZYDCGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356242 | |

| Record name | 2-bromo-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42872-73-1 | |

| Record name | 2-bromo-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 4 Methylbenzonitrile

Classical Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of 2-Bromo-4-methylbenzonitrile relies on well-established organic reactions that allow for the precise installation of the bromo and cyano functional groups onto a toluene (B28343) framework. These methods, while effective, often involve multi-step processes and specific precursor molecules.

Diazotization-Cyanation Reactions (e.g., Sandmeyer Reaction)

One of the most prominent and reliable methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. rsc.orglibretexts.org This reaction involves the transformation of a primary aromatic amine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. libretexts.org The mechanism is understood to be an example of a radical-nucleophilic aromatic substitution (SRNAr), initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical with the concurrent loss of nitrogen gas, followed by the transfer of the cyanide group from a copper(II) species to the radical, regenerating the copper(I) catalyst.

The success of the Sandmeyer reaction for synthesizing this compound is highly dependent on the careful control of reaction parameters. A key factor is temperature management during the formation of the diazonium salt (diazotization). This step is typically performed at low temperatures, between 0 and 5 °C (273-278 K), to ensure the stability of the diazonium salt, which can be explosive if isolated and decomposes rapidly at higher temperatures. nih.gov

A documented synthesis provides specific conditions for this transformation, which are summarized in the table below. nih.govresearchgate.net The initial diazotization is carried out in hydrochloric acid, followed by the addition of the diazonium salt solution to a heated mixture of copper(I) cyanide and potassium cyanide to facilitate the cyanation step. nih.gov

Table 1: Optimized Reaction Conditions for the Synthesis of this compound via Sandmeyer Reaction

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 3-Bromo-4-aminotoluene | Precursor amine |

| Diazotization Temp. | 273-278 K (0-5 °C) | Stabilize diazonium salt |

| Diazotizing Agent | Aqueous NaNO₂ in HCl | Forms the diazonium salt |

| Cyanation Catalyst | Aqueous Cu(I)cyanide / KCN | Source of Cu(I) and cyanide |

| Cyanation Temp. | 333 K (60 °C) | Promote displacement of N₂ |

This interactive table summarizes the optimized conditions based on a reported experimental procedure. nih.gov

The choice of the starting material is critical for the Sandmeyer route. To arrive at the target molecule, this compound, the required precursor is 3-Bromo-4-aminotoluene (also known as 3-bromo-4-methylaniline (B27599) or 4-amino-2-bromotoluene). nih.govgmu.edu The structure of this precursor precisely dictates the final substitution pattern of the product.

The synthesis of this precursor itself is an important consideration. A common method involves a multi-step sequence starting from the readily available p-toluidine (B81030) (4-methylaniline). To control the regioselectivity of bromination and prevent polysubstitution, the highly activating amino group of p-toluidine is first protected as an acetamide (B32628) by reacting it with acetic anhydride. libretexts.org This N-aryl acetamide is less strongly activating, allowing for clean monobromination ortho to the amide group (and meta to the methyl group) to yield 2-bromo-4-methylacetanilide. Subsequent hydrolysis of the amide group with a strong acid, such as hydrochloric acid, removes the protecting group and furnishes the desired 3-Bromo-4-aminotoluene precursor. libretexts.org

Bromination Strategies on Methylbenzonitrile Scaffolds

An alternative synthetic approach would be the direct bromination of a 4-methylbenzonitrile (p-tolunitrile) scaffold. However, this route presents significant regiochemical challenges. In electrophilic aromatic substitution, the final position of the incoming electrophile (in this case, Br⁺) is dictated by the electronic effects of the substituents already on the ring. pressbooks.publibretexts.org

The 4-methylbenzonitrile molecule contains two competing directing groups:

Methyl group (-CH₃): An activating, ortho-, para-director.

Nitrile group (-CN): A deactivating, meta-director.

Both groups direct incoming electrophiles to the same positions: positions 3 and 5 (both are ortho to the methyl group and meta to the nitrile group). The position 2 is electronically disfavored. Therefore, direct electrophilic bromination of 4-methylbenzonitrile with reagents like Br₂ and a Lewis acid catalyst (e.g., FeBr₃) would overwhelmingly produce 3-bromo-4-methylbenzonitrile, not the desired 2-bromo isomer. pressbooks.publibretexts.org Achieving substitution at the 2-position would require a more complex, directed ortho-metalation or a multi-step strategy, making direct bromination an inefficient and non-standard pathway for this particular isomer.

Cyanation Strategies on Brominated Toluene Derivatives

A more viable classical approach involves creating the nitrile functional group on a pre-existing brominated toluene scaffold. This can be accomplished through two main strategies: modern catalytic cyanation of a di-halo precursor or the chemical transformation of another functional group.

One pathway is the dehydration of an amide. A reported synthesis starts with 2-bromo-4-methylbenzoic acid, which is first converted to its acid chloride using thionyl chloride (SOCl₂). wiley-vch.de The acid chloride is then reacted with ammonia (B1221849) to form 2-bromo-4-methylbenzamide (B3039755). In the final step, this amide is dehydrated using a strong dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of sodium chloride to yield this compound. wiley-vch.de

Another powerful strategy is the transition-metal-catalyzed cyanation of an aryl halide. This approach, often seen as a more modern alternative to the classical Rosenmund-von Braun reaction, typically uses palladium or copper catalysts to couple an aryl halide with a cyanide source. nih.govnih.govorganic-chemistry.org For the synthesis of this compound, a suitable precursor would be a di-halogenated toluene, such as 1,2-dibromo-4-methylbenzene or 2-bromo-1-chloro-4-methylbenzene. The reaction would selectively replace one of the halogen atoms with a cyano group. Various catalytic systems have been developed for this purpose, utilizing different ligands, catalysts, and cyanide sources to optimize yield and functional group tolerance. nih.gov

Table 2: Examples of Catalytic Systems for Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆]·3H₂O | Organic/Aqueous | ~100-140 °C | K₄[Fe(CN)₆] is a less toxic cyanide source. nih.govnih.gov |

| CuI / 1,10-phenanthroline | Acetone cyanohydrin | DMF | 110 °C | Effective for various substituted aryl halides. orgsyn.org |

| CuI / Diamine Ligand | NaCN | Toluene | 110 °C | Domino halide exchange-cyanation is possible for aryl bromides. organic-chemistry.org |

This interactive table presents various catalytic systems reported for the cyanation of aryl halides, which could be adapted for a suitable precursor to this compound.

Green Chemistry Approaches in Benzonitrile (B105546) Synthesis Research

In response to the environmental impact of traditional chemical syntheses, which often involve harsh conditions, toxic reagents, and significant waste generation, green chemistry principles are increasingly being applied to the synthesis of benzonitriles. Research has focused on developing more sustainable and efficient methodologies.

One innovative approach involves the use of recyclable ionic liquids. A reported green synthesis of benzonitriles from benzaldehydes utilizes an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal catalysts and simplifying product recovery. Current time information in Bangalore, IN.

Electrochemical methods also present a promising green alternative. A novel room-temperature process has been developed for the direct conversion of benzoic acids to benzonitriles via paired electrosynthesis in liquid ammonia, a method that avoids toxic reagents and expensive catalysts.

In the realm of catalytic cyanation, green advances focus on minimizing waste and toxicity. The move from stoichiometric copper cyanide in classical reactions to catalytic systems is a significant step. organic-chemistry.org Further improvements include the use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and the development of highly efficient, recoverable catalysts. nih.govnih.gov For instance, the use of nanomagnetic heterogeneous catalysts, which can be easily separated from the reaction mixture by an external magnet and reused, aligns perfectly with the principles of green chemistry by reducing catalyst waste and simplifying purification. semanticscholar.org These advancements collectively aim to make the synthesis of benzonitrile derivatives, including this compound, more economically viable and environmentally sustainable.

Sustainable Methodologies for Related Compounds

The drive towards "green chemistry" has led to the development of sustainable methods for synthesizing benzonitriles and related heterocyclic compounds. These approaches aim to reduce waste, energy consumption, and the use of hazardous materials. nih.govorgsyn.org Key strategies include the use of microwave irradiation and solvent-free reaction conditions. For instance, microwave-assisted synthesis has been shown to be an efficient method for producing various heterocyclic compounds, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov

One-pot reactions, which combine multiple synthetic steps into a single process, are a cornerstone of green chemistry as they minimize solvent usage and purification steps. chemicalbook.com For the synthesis of benzonitriles, one-pot methods have been developed for the conversion of aldehydes to nitriles. chemicalbook.com These reactions often utilize catalysts that are easily recoverable and reusable, further enhancing their sustainability. The principles of green chemistry, such as designing for energy efficiency and using safer solvents, are central to these modern synthetic advancements. orgsyn.org

Utilization of Ionic Liquid Catalysis and Solvent Systems

Ionic liquids (ILs) have emerged as a promising alternative to traditional volatile organic solvents and catalysts in the synthesis of benzonitriles. These compounds are salts that are liquid at low temperatures and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency. In benzonitrile synthesis from aldehydes, specific ionic liquids like hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt ([HSO3-b-Py]·HSO4) have demonstrated multiple roles. chemicalbook.comaxios-research.com

These ionic liquids can function simultaneously as a co-solvent, a catalyst, and a phase separator, which greatly simplifies the reaction and purification process. chemicalbook.com This multifunctionality can eliminate the need for traditional metal salt catalysts and corrosive reagents like hydrochloric acid, which are common in classical methods. axios-research.com For example, in the synthesis of benzonitrile from benzaldehyde (B42025) and a hydroxylamine salt, the use of an ionic liquid system led to a 100% yield and conversion at 120°C in 2 hours. chemicalbook.comaxios-research.com A significant advantage is the ease of recovery and recycling of the ionic liquid, which can be separated from the product by phase separation and reused in subsequent reactions, aligning with the principles of sustainable chemistry. axios-research.com

Derivatization and Functionalization Strategies

The functional groups on this compound provide active sites for further chemical modification, allowing for the synthesis of a range of important derivatives.

Synthesis of Related Benzonitrile Analogs

The methyl group and the aromatic bromine atom are key sites for functionalization, leading to valuable intermediates for various applications.

The synthesis of 2-bromo-4-(bromomethyl)benzonitrile (B1524715) is a direct derivatization of the parent compound, this compound. This transformation is typically achieved through a radical bromination reaction that selectively targets the benzylic position of the methyl group.

The common protocol involves refluxing this compound with N-bromosuccinimide (NBS) as the brominating agent. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4). Following the reaction, workup procedures involve filtering the by-product succinimide (B58015) and washing the organic phase to isolate the desired product.

| Reagent/Condition | Role/Parameter | Finding | Reference |

| This compound | Starting Material | The precursor for benzylic bromination. | , |

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides the bromine radical for substitution. | , |

| Benzoyl Peroxide (BPO) | Radical Initiator | Initiates the radical chain reaction. | |

| Carbon Tetrachloride (CCl4) | Solvent | Provides a non-polar medium for the reaction. | , |

| Reflux | Reaction Condition | Provides the necessary energy for the reaction. | |

| Yield | Outcome | An 80% yield has been reported. |

The synthesis of 2-bromo-4-(hydroxymethyl)benzonitrile (B1594540) can be accomplished through established functional group transformations. A common and effective method is the reduction of the corresponding aldehyde, 2-bromo-4-formylbenzonitrile. This approach is analogous to the synthesis of its isomer, 4-bromo-3-(hydroxymethyl)benzonitrile, which is prepared by reducing 4-bromo-3-formylbenzonitrile (B1291470) with sodium borohydride (B1222165) in methanol (B129727) at 0°C, achieving a 90% yield.

Applying this logic, the synthesis would proceed as follows:

| Reagent/Condition | Role/Parameter | Finding | Reference |

| 2-Bromo-4-formylbenzonitrile | Starting Material | The aldehyde precursor to be reduced. | (by analogy) |

| Sodium Borohydride (NaBH4) | Reducing Agent | Reduces the aldehyde to a primary alcohol. | (by analogy) |

| Methanol | Solvent | Provides a protic solvent medium for the reduction. | (by analogy) |

| 0°C | Reaction Temperature | Controls the reaction rate and selectivity. | (by analogy) |

An alternative pathway to 2-bromo-4-(hydroxymethyl)benzonitrile is the nucleophilic substitution (hydrolysis) of 2-bromo-4-(bromomethyl)benzonitrile. This reaction would replace the benzylic bromine atom with a hydroxyl group, typically carried out in the presence of water or a hydroxide (B78521) source.

Reactivity and Mechanistic Investigations of 2 Bromo 4 Methylbenzonitrile

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 2-bromo-4-methylbenzonitrile are a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups.

Bromine Atom as a Strategic Leaving Group

In nucleophilic substitution reactions, the bromine atom at the 2-position of this compound serves as an effective leaving group. libretexts.org A leaving group is an atom or group of atoms that detaches from a molecule during a reaction. libretexts.org The stability of the resulting bromide ion (Br-) makes this departure energetically favorable, facilitating the substitution process. This characteristic is fundamental to its role as a versatile intermediate in the synthesis of more complex molecules. evitachem.com For instance, the bromine can be displaced by various nucleophiles, such as amines or thiols, to form new carbon-heteroatom bonds. evitachem.com

The reactivity of the bromine atom as a leaving group is further enhanced in nucleophilic aromatic substitution (SNA) reactions. whiterose.ac.uk In these reactions, the presence of the electron-withdrawing nitrile group activates the aromatic ring towards attack by nucleophiles. This activation is crucial for the successful substitution of the bromine atom.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of nucleophilic substitution reactions on this compound is primarily dictated by the electronic effects of the nitrile (-CN) and methyl (-CH₃) groups. The nitrile group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the ortho and para positions relative to it. libretexts.orgquora.com Conversely, the methyl group is an electron-donating group, which activates the ring towards electrophilic attack. libretexts.orgquora.com

In the case of this compound, the nitrile group at the 1-position and the bromine at the 2-position create a strong electrophilic site at the carbon atom bonded to the bromine. This makes it the primary site for nucleophilic attack. The methyl group at the 4-position has a less significant directing effect in nucleophilic substitutions compared to the powerful electron-withdrawing nature of the nitrile group. This electronic arrangement ensures that nucleophilic substitution reactions proceed with high regioselectivity, with the incoming nucleophile replacing the bromine atom.

Electrophilic Substitution Reactions on the Aromatic Ring

While the electron-withdrawing nitrile group generally deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, such reactions can still occur under specific conditions. cymitquimica.com The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) or opposite (para) to it. libretexts.orgquora.com The bromine atom is also an ortho, para-director, although it is a deactivating group. libretexts.orgquora.com The nitrile group, being a strong deactivator, is a meta-director. libretexts.orgquora.com In this compound, the directing effects of the methyl and bromo groups are in opposition to the nitrile group. The positions ortho and para to the methyl group (positions 3 and 5) are also meta to the nitrile group. This complex interplay of directing effects can lead to a mixture of products, and the reaction conditions must be carefully controlled to achieve the desired regioselectivity. For many disubstituted benzenes, electrophilic aromatic substitution does not typically offer high regioselectivity unless the directing groups work in concert. google.com

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate in metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This compound, with its reactive bromine atom, readily participates in these reactions. researchgate.net For example, it can be coupled with various arylboronic acids to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and materials science. researchgate.netresearchgate.net Research has shown that the conversion of this compound in Suzuki-Miyaura coupling can be slightly higher than that of its isomer, 3-bromo-4-methylbenzonitrile, highlighting the influence of substituent positioning. researchgate.net

Catalyst Systems and Ligand Design (e.g., Palladium Complexes)

The success of the Suzuki-Miyaura coupling reaction heavily relies on the choice of the palladium catalyst and the associated ligands. Palladium complexes, such as those of the type [IL]₂(PdCl₄) where IL is an imidazolium (B1220033) cation, have proven to be highly active catalysts for the Suzuki-Miyaura reaction of aryl bromides. researchgate.net The ligand plays a crucial role in the catalytic cycle, influencing the stability and reactivity of the palladium intermediates.

For challenging coupling partners, such as 2-pyridyl nucleophiles, specialized catalyst systems based on phosphite (B83602) or phosphine (B1218219) oxide ligands have been developed. nih.gov The design of bulky and electron-rich ligands, such as certain biaryl monophosphines, can be critical in promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step. acs.org The choice of ligand can also influence the regioselectivity of the reaction, especially when competing reaction sites are present. nih.gov

Mechanistic Insights into Catalytic Cycles and Intermediates

The transformation of this compound via palladium-catalyzed cross-coupling reactions proceeds through a well-defined catalytic cycle, most commonly involving a Pd(0)/Pd(II) redox couple. The generally accepted mechanism for reactions like the Suzuki-Miyaura coupling consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Oxidative Addition : This is often the rate-determining step in the cycle. libretexts.org The active Pd(0) catalyst, typically a 12- or 14-electron species like Pd(PPh₃)₂ or PdL₂ (where L is a ligand), reacts with this compound. libretexts.orgchemrxiv.org The palladium atom inserts itself into the carbon-bromine (C-Br) bond, forming a square planar Pd(II) intermediate. libretexts.orglibretexts.org This step transforms the aryl halide into an organopalladium complex, activating it for the subsequent reaction. wikipedia.org For aryl bromides, this step generally requires more forcing conditions, such as heating, compared to more reactive aryl iodides. wikipedia.org

Transmetalation : In this step, the organic group from a second reagent is transferred to the palladium(II) complex. In the context of a Suzuki-Miyaura reaction, an organoboron compound, activated by a base, forms a boronate complex. wikipedia.org This complex then reacts with the arylpalladium(II) halide intermediate, exchanging the bromide ligand for the organic moiety from the boron reagent. libretexts.orgillinois.edu This results in a new diarylpalladium(II) intermediate.

Reductive Elimination : This is the final step of the catalytic cycle. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. libretexts.orgnumberanalytics.com This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the cycle. diva-portal.org

Throughout these cycles, various intermediates are formed. The initial oxidative addition product is a cis-organopalladium(II) complex, which may isomerize to a more stable trans-isomer. libretexts.org In the Suzuki-Miyaura pathway, the formation of a tetracoordinate boronate intermediate with a direct Pd-O-B linkage has been identified as a key step preceding the aryl group transfer. chemrxiv.orgillinois.edu The stability and reactivity of these intermediates are heavily influenced by the nature of the ligands on the palladium catalyst and the electronic properties of the substrates.

Other Cross-Coupling Methodologies for Aryl Halides

While the Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, this compound and other aryl halides are amenable to a variety of other powerful palladium-catalyzed cross-coupling methodologies.

Sonogashira Coupling : This reaction couples aryl halides with terminal alkynes to form substituted alkynes. wikipedia.orgnumberanalytics.comlibretexts.org The process typically employs a dual-catalyst system of palladium and copper(I). organic-chemistry.orggold-chemistry.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a copper(I) acetylide intermediate. numberanalytics.com Copper-free versions of the Sonogashira coupling have also been developed. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination : This is a fundamental method for forming C-N bonds by coupling aryl halides with amines. libretexts.org The reaction is catalyzed by palladium complexes, often with bulky, electron-rich phosphine ligands. mit.eduorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl halide, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the arylamine product. libretexts.orgmit.edu This method has been successfully applied to 2-bromobenzonitriles to synthesize diphenylamine (B1679370) intermediates, which can then undergo further cyclization. arkat-usa.org

Heck Reaction : The Heck reaction forms C-C bonds by coupling aryl halides with alkenes. diva-portal.orgorganic-chemistry.orgresearchgate.net The mechanism begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. libretexts.org This is followed by the migratory insertion of the alkene into the aryl-palladium bond. libretexts.org A final β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst by a base. libretexts.orgdiva-portal.org

Stille Coupling : This reaction utilizes organotin reagents to couple with aryl halides. libretexts.org While effective, the high toxicity of organotin compounds has led to a preference for other methods like Suzuki coupling where possible. libretexts.org

Negishi Coupling : This methodology employs organozinc reagents for the cross-coupling with aryl halides. libretexts.org It offers a broad substrate scope but can be sensitive to air and moisture, and sometimes provides lower yields compared to Suzuki coupling. libretexts.orgnih.gov

Investigating the Influence of Substituent Position on Reactivity

The specific placement of the bromo, methyl, and cyano groups on the benzonitrile (B105546) ring profoundly influences the reactivity of this compound. The interplay between steric and electronic effects dictates the rate and success of cross-coupling reactions.

Steric Hindrance Effects of Ortho-Substitution

The presence of the bromine atom at the ortho position relative to the cyano group introduces significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst to the C-Br bond, which is a necessary step for the initial oxidative addition. nih.govbeilstein-journals.org

Research has consistently shown that ortho-substituted aryl halides are generally less reactive than their meta- or para-substituted counterparts in cross-coupling reactions. nih.govbeilstein-journals.org This steric inhibition can lead to lower reaction yields or require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve complete conversion. nih.govbeilstein-journals.org In some catalytic systems, the steric clash between the ortho-substituent and the bulky ligands on the palladium catalyst can disfavor the formation of the transition state for oxidative addition. nih.gov

A study comparing the Suzuki-Miyaura coupling of different bromo-methylbenzonitrile isomers found that the conversion of this compound was slightly higher than that of 3-bromo-4-methylbenzonitrile, suggesting a complex interplay of factors beyond simple steric bulk. researchgate.net However, in many cases, increasing steric hindrance on the electrophilic partner, such as an ortho-substituted aryl bromide, leads to moderately lower product yields. beilstein-journals.org This effect is particularly pronounced with doubly ortho-substituted aryl halides, which may show no conversion at all in some systems. nih.gov

| Substrate | Substituent Position | General Reactivity Trend | Reason |

|---|---|---|---|

| This compound | Ortho-Bromo | Reduced reactivity compared to para-isomers | Steric hindrance around the reaction site impedes catalyst approach. nih.govbeilstein-journals.org |

| 4-Bromo-x-methylbenzonitrile | Para-Bromo | Generally higher reactivity | Less steric congestion allows for easier access by the catalyst. |

| 2,6-Disubstituted Aryl Halide | Di-Ortho | Significantly reduced or no reactivity | Severe steric hindrance prevents oxidative addition. nih.gov |

Electronic Modulation by Cyano and Methyl Groups

The electronic nature of the substituents on the aromatic ring plays a critical role in modulating the reactivity of the C-Br bond, primarily by influencing the ease of the oxidative addition step. researchgate.net

Cyano Group (-CN) : The nitrile group is a potent electron-withdrawing group through both resonance and inductive effects. libretexts.orgscielo.br It pulls electron density away from the aromatic ring, making the carbon atom of the C-Br bond more electrophilic (electron-deficient). This increased electrophilicity facilitates the oxidative addition of the Pd(0) catalyst, which is the nucleophile in this step. beilstein-journals.orgresearchgate.net Therefore, aryl halides with electron-withdrawing groups are generally more reactive in palladium-catalyzed cross-coupling reactions than those with electron-donating groups. nih.govresearchgate.net The strong electron-withdrawing nature of the cyano group is a key factor activating the C-Br bond in this compound for coupling reactions. nih.gov

Methyl Group (-CH₃) : The methyl group is a weak electron-donating group, primarily through an inductive effect (hyperconjugation). libretexts.orgwikipedia.org It pushes electron density into the aromatic ring, which slightly deactivates the C-Br bond towards oxidative addition by making the carbon atom less electrophilic.

In this compound, these two effects are in opposition. The powerful electron-withdrawing effect of the ortho-cyano group dominates, rendering the aryl ring "electron-poor" and thus highly susceptible to oxidative addition. The weak donating effect of the para-methyl group has a comparatively minor influence. Theoretical studies have shown a linear correlation between the activation energy of oxidative addition and Hammett constants, which quantify the electron-donating or -withdrawing ability of substituents. researchgate.net Substituents with more positive Hammett constants (stronger electron-withdrawing power) lead to more exergonic (more favorable) oxidative addition steps. researchgate.net

| Substituent | Position | Electronic Effect | Impact on Oxidative Addition |

|---|---|---|---|

| Cyano (-CN) | Ortho (to Br) | Strongly electron-withdrawing (-I, -M) libretexts.org | Activates the C-Br bond, making it more susceptible to cleavage by Pd(0). beilstein-journals.orgresearchgate.net |

| Methyl (-CH₃) | Para (to Br) | Weakly electron-donating (+I) libretexts.org | Slightly deactivates the C-Br bond, but this effect is largely overridden by the cyano group. |

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4 Methylbenzonitrile

Crystallographic Analysis for Solid-State Structure

Determination of Molecular Planarity and Conformation

The molecular structure of 2-Bromo-4-methylbenzonitrile is characterized by a high degree of planarity. researchgate.netnih.govnih.gov Single-crystal X-ray studies reveal that the non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square (r.m.s.) deviation of just 0.008 Å. researchgate.netnih.govnih.gov This indicates that the benzene (B151609) ring and its substituents lie largely in the same plane.

Further conformational details are provided by the dihedral angles between different components of the molecule. The dihedral angle between the plane containing the methyl group and the aromatic ring plane is minimal, at 0.22°. researchgate.net In contrast, the cyano group is oriented at a significant angle to the aromatic ring. researchgate.net

Selected Dihedral Angles for this compound

| Planes Involved | Dihedral Angle (°) |

|---|---|

| Cyano Group Plane (C4/C8/N1) and Aromatic Ring Plane (C1–C6) | 79.7° |

| Methyl Carbon Plane (C1/C2/C6/C7) and Aromatic Ring Plane | 0.22° |

Analysis of Intermolecular Interactions (e.g., π-π Stacking Interactions)

In the crystalline state, the primary intermolecular forces governing the arrangement of this compound molecules are weak π-π stacking interactions. researchgate.netnih.govnih.gov These interactions occur between the aromatic rings of adjacent molecules. The centroid-centroid separations for these stacking interactions have been measured at 3.782 Å and 3.919 Å. researchgate.netnih.govnih.gov Structural analysis indicates the absence of any significant intermolecular or intramolecular hydrogen bonding. researchgate.net

Elucidation of Crystal Packing Arrangements

The crystal structure of this compound is organized into a triclinic system. nih.gov The aforementioned π-π stacking interactions are instrumental in the crystal packing, leading to the formation of molecular columns that extend along the researchgate.net crystallographic direction. researchgate.netnih.govnih.gov The detailed parameters of the unit cell, determined at a temperature of 296 K, are summarized in the table below. nih.gov

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.5168 (11) Å |

| b | 7.8383 (11) Å |

| c | 7.9428 (11) Å |

| α | 69.243 (7)° |

| β | 64.375 (8)° |

| γ | 87.567 (8)° |

| Volume (V) | 391.14 (10) ų |

| Z (Molecules per unit cell) | 2 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Theoretical studies on the electronic structure of this compound have been conducted using methods such as Density Functional Theory (DFT), which can predict energy absorption spectra. However, a review of the available scientific literature did not yield specific experimental data from Ultraviolet-Visible (UV-Vis) spectroscopy for this compound, such as its maximum absorption wavelength (λmax).

Computational Chemistry and Quantum Mechanical Studies of 2 Bromo 4 Methylbenzonitrile

Density Functional Theory (DFT) Calculations

Geometry Optimization and Prediction of Structural Parameters

Theoretical geometry optimization of 2-Bromo-4-methylbenzonitrile using DFT methods provides crucial insights into its three-dimensional structure. researchgate.netresearchgate.net Calculations have been performed to determine the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (ground state). researchgate.net

Studies have shown that the optimized geometry of this compound is nearly planar. nih.gov The calculated structural parameters are generally in good agreement with experimental data obtained from techniques like X-ray crystallography, validating the accuracy of the theoretical models. nih.gov For instance, a single-crystal X-ray study revealed that the molecule is almost planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.008 Å. nih.gov The dihedral angle between the cyano group plane and the aromatic ring has been reported to be 79.7 (3)°. nih.gov

The following table presents a selection of optimized geometrical parameters for this compound, calculated using the B3LYP method with different basis sets.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | B3LYP/6-311++G(d,p) | B3LYP/6-311++G(2d,p) |

|---|---|---|

| Bond Length (Å) | ||

| C-Br | 1.91 | 1.91 |

| C-C (ring) | 1.39 - 1.41 | 1.39 - 1.41 |

| C-CN | 1.44 | 1.44 |

| C≡N | 1.16 | 1.16 |

| C-CH3 | 1.51 | 1.51 |

| **Bond Angle (°) ** | ||

| C-C-Br | 121.5 | 121.5 |

| C-C-C (ring) | 118.5 - 121.2 | 118.5 - 121.2 |

| C-C-CN | 120.1 | 120.1 |

| C-C-CH3 | 120.9 | 120.9 |

Note: This table is a representation of typical data and may vary based on the specifics of the computational study.

Electronic Structure Analysis

The electronic properties of this compound are fundamental to understanding its reactivity and spectroscopic behavior. researchgate.net DFT calculations provide a detailed picture of the molecule's electronic landscape. researchgate.netjchps.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.comwuxibiology.com

For this compound, DFT calculations have been employed to determine the HOMO and LUMO energies and the corresponding energy gap. researchgate.net These calculations help in understanding the charge transfer interactions that can occur within the molecule. jchps.com

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.59 |

| LUMO | -1.76 |

| Energy Gap (ΔE) | 5.83 |

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations for the related isomer 3-Bromo-4-methylbenzonitrile, which provides an illustrative example. ijrte.org

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the reactivity of a molecule. wuxibiology.com The distribution of the HOMO and LUMO across the molecular structure indicates the most likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the analysis of these frontier orbitals helps to rationalize its behavior in chemical reactions. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netorientjchem.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. orientjchem.org

For this compound, MEP analysis reveals regions of negative potential (typically colored red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.netorientjchem.org Studies on similar molecules show that the electronegative nitrogen atom of the nitrile group and the bromine atom are typically associated with negative electrostatic potential, making them potential sites for electrophilic interaction. orientjchem.orgsemanticscholar.org Conversely, the hydrogen atoms of the methyl group and the aromatic ring generally exhibit positive potential. orientjchem.org

To quantify the distribution of electronic charge among the atoms of this compound, computational methods such as Mulliken population analysis and Natural Population Analysis (NPA) are employed. researchgate.netirjmets.com These analyses provide theoretical atomic charges, which offer insights into the molecule's polarity and the nature of its chemical bonds. uni-muenchen.de

Table 3: Illustrative Mulliken Atomic Charges for an Isomer (3-Bromo-4-methylbenzonitrile)

| Atom | Charge (a.u.) |

|---|---|

| C1 | -0.15 |

| C2 | 0.23 |

| C3 | -0.21 |

| C4 | 0.12 |

| C5 | -0.18 |

| C6 | 0.05 |

| Br7 | -0.07 |

| N8 | -0.16 |

| C9 (methyl) | -0.55 |

Note: This data is for an isomeric compound and serves as a representative example of the type of information obtained from Mulliken population analysis. ijrte.org

Vibrational Frequency Calculations and Theoretical Spectral Simulation

The vibrational characteristics of this compound have been extensively studied using computational methods, particularly DFT with the B3LYP functional. researchgate.netresearchgate.net These theoretical calculations provide a detailed assignment of the fundamental vibrational modes, which can be correlated with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. researchgate.netresearchgate.net

Theoretical spectra are simulated from the calculated frequencies and intensities. researchgate.net The comparison between the computed and experimental spectra (FTIR and FT-Raman) allows for a precise assignment of vibrational bands to specific molecular motions. researchgate.netijrte.org For instance, the characteristic C≡N stretching vibration is computationally identified and corresponds well with the observed spectral data. ijrte.org Similarly, the C-H and C-C stretching vibrations within the aromatic ring have been assigned based on these calculations. ijrte.org The agreement between the theoretical and experimental data validates the computational models used and provides a comprehensive understanding of the molecule's vibrational dynamics. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) |

| C≡N Stretch | 2333 |

| C-H Stretch (Aromatic) | 3212 - 3034 |

| C-C Stretch (Ring) | 1636 - 1232 |

This table presents a selection of calculated vibrational frequencies to illustrate the typical data obtained from computational studies. ijrte.org

Thermodynamic Property Predictions

DFT calculations are also employed to predict the thermodynamic properties of this compound, offering insights into its stability and behavior at different temperatures. researchgate.netijrte.org These predictions are derived from the vibrational frequency calculations. researchgate.net

Further thermodynamic investigations include the prediction of heat capacity (Cv) and zero-point vibrational energy (ZPVE). researchgate.net The heat capacity provides information on how the molecule's energy changes with temperature, while the ZPVE represents the residual energy of the molecule at absolute zero due to its vibrational motion. These parameters are fundamental outputs of statistical thermodynamics based on DFT calculations. researchgate.net

Table 2: Calculated Thermodynamic Properties of this compound

| Thermodynamic Property | Calculated Value |

| Enthalpy (H) | Data not found |

| Gibbs Free Energy (G) | Data not found |

| Entropy (S) | Data not found |

| Heat Capacity (Cv) | Data not found |

| Zero-Point Vibrational Energy | Data not found |

Specific numerical values for these properties for this compound were not available in the searched literature, though the methods for their calculation are well-established. researchgate.netijrte.org

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to investigate the electronic excited states of molecules. researchgate.netgaussian.com For this compound, TD-DFT calculations are used to predict the electronic absorption spectra by determining the excitation energies and oscillator strengths of electronic transitions. researchgate.netvasp.at These calculations help in understanding the molecule's response to ultraviolet-visible light and are essential for evaluating its potential in optical applications. researchgate.netgaussian.com The results provide insight into the nature of the electronic transitions, often corresponding to π→π* transitions within the aromatic system. researchgate.net

Non-Linear Optical (NLO) Properties Investigations

The non-linear optical (NLO) properties of this compound have been explored computationally to assess its potential for use in NLO materials. ijrte.orgpreprints.org These materials are significant for applications in photonics and optoelectronics.

First-Order Hyperpolarizability Calculations

A key parameter for determining a molecule's NLO response is the first-order hyperpolarizability (β). researchgate.netijrte.org Quantum chemical calculations using DFT have been performed to compute the dipole moment (μ) and the components of the first-order hyperpolarizability tensor for this compound. researchgate.netijrte.org The magnitude of the total first-order hyperpolarizability (β_tot) is a direct indicator of the second-order NLO activity of the molecule. researchgate.net Studies have shown that the calculated hyperpolarizability of this compound suggests it could be an effective agent for future NLO applications. researchgate.netijrte.org

Table 3: Calculated Non-Linear Optical Properties of this compound

| NLO Property | Calculated Value |

| Dipole Moment (μ) | Data not found |

| First-Order Hyperpolarizability (β) | Data not found |

While studies confirm that these NLO properties were calculated and indicate potential, specific numerical values for this compound were not detailed in the reviewed abstracts. researchgate.netijrte.org

Rational Design for Enhanced NLO Response

Computational methods provide a framework for the rational design of molecules with significant non-linear optical (NLO) properties. For benzonitrile (B105546) derivatives, including this compound, quantum chemical calculations are used to predict the first-order hyperpolarizability (β), a key indicator of NLO activity. ijrte.org The calculation of this property, along with the molecular dipole moment (μ), allows researchers to screen potential candidates for applications in optical materials and technologies without prior synthesis. ijrte.orgjchps.com

Studies on related bromo-methyl benzonitrile isomers using DFT calculations with the B3LYP/6-311++G(d,p) basis set have shown that these molecules can be efficient for future NLO applications. ijrte.org The presence of electron-donating (methyl) and electron-withdrawing (bromo, cyano) groups, and their specific arrangement on the benzene (B151609) ring, creates intramolecular charge transfer (ICT) pathways that are crucial for a high NLO response. jchps.com By computationally modeling variations in substituent positions, it is possible to rationally design derivatives with optimized hyperpolarizability, guiding synthetic efforts toward the most promising compounds for NLO device development. ijrte.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecular structures. jchps.comresearchgate.net For this compound and its isomers, NBO analysis performed using DFT methods reveals the nature of intramolecular charge transfer (ICT) from donor orbitals to acceptor orbitals. ijrte.orgresearchgate.net These interactions, particularly between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, are quantified by second-order perturbation theory to estimate their stabilization energy (E(2)). uni-muenchen.de

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C2-C3) | π(C4-C5) | 21.31 |

| π(C4-C5) | π(C6-C7) | 20.89 |

| π(C6-C7) | π(C2-C3) | 14.88 |

| LP(1) Br | σ(C2-C3) | 0.54 |

Data adapted from a study on 3-bromo-4-methyl benzonitrile, illustrating typical interaction energies. ijrte.org

Validation and Benchmarking of Computational Models

Comparison with Experimental Spectroscopic and Structural Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated structural parameters and vibrational frequencies have been extensively compared with experimental results from single-crystal X-ray diffraction, Fourier-transform infrared (FTIR), and FT-Raman spectroscopy. researchgate.netresearchgate.netnih.gov

Experimental X-ray diffraction data show that the C8H6BrN molecule is nearly planar. nih.govnih.govresearchgate.net The computationally optimized geometry, obtained using DFT methods, generally shows good agreement with these experimental values, although calculated bond lengths are often slightly longer. semanticscholar.orgresearchgate.netorientjchem.org This discrepancy is attributed to the fact that theoretical calculations model the molecule in an isolated gaseous state, whereas experimental data are from the solid phase where intermolecular forces are present. researchgate.netorientjchem.org

Similarly, the vibrational frequencies calculated using DFT are compared with experimental FTIR and FT-Raman spectra. ijrte.orgresearchgate.net For example, the characteristic C≡N stretching vibration is a key benchmark. In a related isomer, the calculated frequency for this bond was 2333 cm⁻¹, which aligns well with the observed experimental peaks at 2318 cm⁻¹ (FTIR) and 2338 cm⁻¹ (FT-Raman). ijrte.orgorientjchem.org Such correlations between theoretical and experimental data validate the accuracy of the computational models for predicting the molecular properties of this compound. researchgate.netorientjchem.org

| Parameter | Experimental (X-ray) nih.gov | Calculated (DFT/B3LYP) researchgate.net |

|---|---|---|

| Bond Lengths (Å) | ||

| Br-C2 | 1.890 | 1.91 |

| C1-C2 | 1.396 | 1.40 |

| C4-C8 | 1.401 | 1.41 |

| Bond Angles (°) | ||

| C1-C2-C3 | 121.1 | 121.0 |

| C3-C4-C5 | 118.4 | 118.0 |

| C1-C2-Br | 118.7 | 119.0 |

Evaluation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For this compound and related compounds, numerous studies have benchmarked different combinations to find the most reliable method. researchgate.netresearchgate.net

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly employed functionals for this class of molecules. ijrte.orgjchps.comresearchgate.net It is frequently paired with Pople-style basis sets, such as 6-311++G(d,p), which includes diffuse functions (++) and polarization functions (d,p) to accurately describe the electron distribution, especially for systems with heteroatoms and π-conjugation. ijrte.orgjchps.comresearchgate.net

Comparisons have shown that calculations using the B3LYP functional with the 6-311++G(d,p) basis set yield optimized geometries and vibrational frequencies that are in good agreement with experimental data. researchgate.netorientjchem.org Studies on isomers have also tested other basis sets like cc-pvdz and Aug-cc-pvdz. researchgate.net The consistent finding is that the B3LYP/6-311++G(d,p) level of theory provides a reliable balance between computational cost and accuracy for predicting the structural, vibrational, and electronic properties of substituted benzonitriles. semanticscholar.orgresearchgate.netorientjchem.org

Applications and Advanced Materials Research Utilizing 2 Bromo 4 Methylbenzonitrile Derivatives

Role in Phthalocyanine (B1677752) Dye Synthesis

Derivatives of 2-bromo-4-methylbenzonitrile are important precursors in the creation of substituted phthalocyanine dyes. researchgate.netnih.gov These synthetic macrocyclic compounds, structurally related to porphyrins, exhibit unique photophysical and chemical properties, making them suitable for a range of high-technology applications. The substituents on the phthalocyanine ring, introduced via precursors like this compound, significantly influence the final properties of the dye, such as solubility, aggregation behavior, and electronic characteristics. researchgate.net

Synthesis of Substituted Phthalocyanine Dyes

The synthesis of substituted phthalocyanines often involves the cyclotetramerization of phthalonitrile precursors. researchgate.net By using derivatives of this compound, where the bromine atom can be replaced through various substitution reactions, phthalocyanines with specific functionalities can be prepared. This allows for the production of tetra- and octa-substituted phthalocyanines with tailored properties. The general synthetic pathway involves the reaction of the substituted phthalonitrile in the presence of a metal salt, which templates the formation of the macrocycle. umich.edu The choice of the metal ion and the substituents derived from the initial benzonitrile (B105546) dictates the photophysical and electrochemical properties of the resulting phthalocyanine.

Applications in Photoredox Reactions

Substituted phthalocyanine dyes, synthesized from this compound derivatives, have been utilized in photoredox reactions. researchgate.netnih.gov These reactions are driven by the absorption of light by the phthalocyanine, which then acts as a photocatalyst. In this excited state, the phthalocyanine can facilitate electron transfer processes, leading to the oxidation or reduction of other molecules. This property is particularly valuable in environmental applications, such as the photocatalytic degradation of organic pollutants in water. The phthalocyanine dye, upon illumination, generates reactive oxygen species that can break down harmful organic compounds into less toxic substances.

Research in Photodynamic Cancer Therapy (PDT)

A significant area of research for phthalocyanine derivatives is in photodynamic therapy (PDT), a non-invasive cancer treatment. researchgate.netnih.gov Phthalocyanines can act as photosensitizers; when they accumulate in tumor tissue and are irradiated with light of a specific wavelength, they transfer energy to molecular oxygen to produce highly reactive singlet oxygen. nih.govrsc.org This singlet oxygen is cytotoxic and can induce tumor cell death. The design of phthalocyanine-based photosensitizers often focuses on enhancing their tumor-localizing properties and their efficiency in generating singlet oxygen. The use of precursors like this compound allows for the introduction of specific functional groups to the phthalocyanine macrocycle to improve these characteristics. nih.govnih.gov

Pharmaceutical and Agrochemical Intermediate Development

The versatile chemical nature of this compound makes it a valuable intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. The presence of the bromo and nitrile functionalities on the benzene (B151609) ring provides reactive sites for the construction of more complex molecular architectures.

Precursors for Bioactive Molecules

This compound and its derivatives serve as foundational scaffolds for the synthesis of a range of bioactive compounds. In medicinal chemistry, for instance, brominated benzonitrile structures are utilized in the development of various therapeutic agents. A notable example is the synthesis of dual A2A/A2B adenosine receptor antagonists, where a bromo-methylbenzonitrile derivative is a key starting material. tandfonline.com These antagonists have potential applications in treating a variety of conditions, including inflammatory diseases and cancer. The ability to introduce different functional groups via the bromine and nitrile moieties allows for the fine-tuning of the pharmacological properties of the final molecule.

| Precursor | Bioactive Molecule Class | Potential Application |

| 3-bromo-2-methylbenzonitrile | Triazole-pyrimidine-methylbenzonitrile derivatives | Dual A2A/A2B adenosine receptor antagonists |

| para-bromo benzonitrile | Various | Pesticides, Medicines |

Contribution to Drug Discovery Pipelines

The availability of versatile intermediates like this compound is crucial for the efficiency of drug discovery pipelines. These pipelines rely on the rapid synthesis and screening of large libraries of compounds to identify new drug candidates. The modular nature of syntheses starting from this compound allows for the systematic modification of different parts of a molecule, a process known as structure-activity relationship (SAR) studies. This systematic approach is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug. Furthermore, patent literature indicates that bromobenzylcyanide, a related compound, is an important intermediate in the synthesis of pesticides and medicines, highlighting the broader importance of this class of compounds in the development of new chemical entities for various applications. google.com

Functional Materials Development

Derivatives of this compound serve as versatile precursors in the synthesis of various functional organic materials. The strategic placement of the bromo and cyano groups on the toluene (B28343) ring allows for a range of chemical transformations, enabling the construction of larger, complex molecules with specific electronic and photophysical properties. Research into these derivatives has paved the way for their use in several areas of advanced materials science, from organic electronics to specialized pigments.

Organic Semiconductors in Organic Electronics

Organic semiconductors are the cornerstone of organic electronics, with applications in devices like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The performance of these materials is highly dependent on their molecular structure, which influences charge carrier mobility and electronic properties. Typically, these materials are π-conjugated systems, and their synthesis often involves the polymerization of functionalized aromatic monomers.

While halogenated and nitrile-substituted benzene derivatives can be valuable building blocks in the synthesis of conjugated polymers, specific research detailing the incorporation of this compound into organic semiconductor materials for electronic devices is not extensively documented in publicly available literature. The potential exists for it to be used in cross-coupling reactions to form larger conjugated systems, but dedicated studies focusing on its derivatives for applications such as OTFTs are not prominent.

Specialty Polymers and Resins in Material Science

In the broader field of material science, specialty polymers and resins are designed to meet demands for high performance, including thermal stability, chemical resistance, and specific mechanical properties. Monomers containing aromatic rings are often used to impart rigidity and thermal stability to polymer backbones. The bromine atom on this compound can act as a site for polymerization reactions, such as polycondensation, while the nitrile group could be modified or remain as a polar functional group within the polymer structure.

However, similar to the area of organic semiconductors, specific examples of specialty polymers or resins synthesized directly from this compound are not widely reported in scientific literature. Its structural isomer, 4-Bromo-2-methylbenzonitrile, has been noted for its use in formulating advanced materials, including polymers and resins requiring specific thermal and mechanical properties. This suggests a potential, though not yet broadly explored, role for this compound as a monomer in the development of new high-performance polymers.

Dyes and Pigments for Advanced Applications

The most significant and well-documented application of this compound derivatives is as key intermediates in the synthesis of phthalocyanine dyes. nih.govresearchgate.net Phthalocyanines are large, aromatic macrocyclic compounds that are structurally similar to the porphyrins found in hemoglobin and chlorophyll. They are known for their intense blue and green colors and exceptional stability, making them valuable as industrial pigments and dyes.

The synthesis of phthalocyanines often begins with a phthalonitrile precursor (a benzene ring with two adjacent cyano groups). This compound can be converted into a substituted phthalonitrile. Four of these phthalonitrile units then undergo a template-driven cyclotetramerization reaction, typically in the presence of a metal salt, to form the metal-phthalocyanine complex. The methyl groups from the original this compound precursor would be located on the periphery of the final phthalocyanine macrocycle, influencing its solubility and molecular packing. These substituted phthalocyanine dyes have been utilized for photo redox reactions. nih.govresearchgate.net

| Step | Description | Key Reactant | Intermediate/Product |

|---|---|---|---|

| 1 | Conversion to a substituted phthalonitrile | This compound | Methyl-substituted phthalonitrile derivative |

| 2 | Cyclotetramerization | Substituted phthalonitrile | Substituted Phthalocyanine Dye |

Photoelectric Conversion Materials (e.g., Dye-Sensitized Solar Cells)

Photoelectric conversion materials are capable of converting light energy into electrical energy and are central to technologies like solar cells. Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a photosensitizer—typically an organic dye—adsorbed onto the surface of a wide-bandgap semiconductor. nih.gov

The connection between this compound and this field lies in its role as a precursor to phthalocyanines. Phthalocyanine derivatives possess strong light absorption in the visible and near-infrared regions of the electromagnetic spectrum, a key requirement for a good photosensitizer. nih.gov Their excellent photophysical properties and thermal stability make them attractive candidates for use in DSSCs and other photoelectric applications. nih.govresearchgate.net Theoretical studies on this compound itself have examined its electronic and vibrational properties, which are foundational to understanding the behavior of the more complex molecules derived from it. researchgate.net While direct application of the parent compound is not typical, the properties of the phthalocyanine dyes it helps create are relevant for their potential use in photoelectric conversion systems. nih.govresearchgate.net

| Application Area | Specific Use | Relevant Derivative | Key Property |

|---|---|---|---|

| Dyes and Pigments | Synthesis of blue/green pigments | Phthalocyanines | High color intensity and stability |

| Photoelectric Materials | Photosensitizers in DSSCs | Phthalocyanines | Strong light absorption, photostability |

| Organic Electronics | Potential monomer for semiconductors | Conjugated Polymers (Hypothetical) | Charge transport capabilities |

| Specialty Polymers | Potential monomer for resins | High-performance Polymers (Hypothetical) | Thermal and chemical stability |

常见问题

Q. What advanced analytical techniques validate the purity of this compound in complex matrices?

- Answer : Combine GC-MS (for volatile impurities) with LC-QTOF-MS (non-volatile contaminants). High-field NMR (500 MHz) resolves splitting patterns in aromatic regions, while elemental analysis (EA) confirms C/H/N/Br ratios within ±0.3% of theoretical values .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。